1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 853744-47-5
VCID: VC21368611
InChI: InChI=1S/C20H26N2O3S/c1-4-25-19-15-20(17(3)14-16(19)2)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14-15H,4,10-13H2,1-3H3
SMILES: CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C20H26N2O3S
Molecular Weight: 374.5g/mol

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine

CAS No.: 853744-47-5

Cat. No.: VC21368611

Molecular Formula: C20H26N2O3S

Molecular Weight: 374.5g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine - 853744-47-5

Specification

CAS No. 853744-47-5
Molecular Formula C20H26N2O3S
Molecular Weight 374.5g/mol
IUPAC Name 1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine
Standard InChI InChI=1S/C20H26N2O3S/c1-4-25-19-15-20(17(3)14-16(19)2)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14-15H,4,10-13H2,1-3H3
Standard InChI Key ZIQNGJNSOTVUKP-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Canonical SMILES CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Basic Chemical Properties

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine is characterized by specific chemical identifiers and properties that define its behavior in various chemical environments. The compound possesses a molecular weight of 374.5 g/mol with the molecular formula C20H26N2O3S, indicating a complex organic structure with multiple functional groups. Its standardized chemical identifiers, including InChI and SMILES notations, allow for precise identification and structural representation in chemical databases and literature.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine:

PropertyValue
CAS Number853744-47-5
Molecular FormulaC20H26N2O3S
Molecular Weight374.5 g/mol
IUPAC Name1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine
Standard InChIInChI=1S/C20H26N2O3S/c1-4-25-19-15-20(17(3)14-16(19)2)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14-15H,4,10-13H2,1-3H3
Standard InChIKeyZIQNGJNSOTVUKP-UHFFFAOYSA-N
SMILESCCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
PubChem Compound ID4915016

Structural Features

The structure of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine consists of several key components that contribute to its chemical behavior and potential biological activity. The compound features a central piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4. This piperazine scaffold is commonly found in various bioactive compounds and pharmaceuticals.

The nitrogen at position 4 of the piperazine ring is bonded to a phenyl group, creating the 4-phenylpiperazine moiety. This structural element is significant as phenylpiperazines are often associated with various pharmacological activities, particularly in neurological pathways. The nitrogen at position 1 is connected to a sulfonyl group (SO2), which serves as a linking bridge to the 5-ethoxy-2,4-dimethylphenyl group.

The 5-ethoxy-2,4-dimethylphenyl portion consists of a benzene ring with three substituents: an ethoxy group (OCH2CH3) at position 5 and methyl groups (CH3) at positions 2 and 4. This substitution pattern creates a unique electronic distribution and steric environment that influences the compound's reactivity and potential binding interactions with biological targets.

Synthesis and Preparation Methods

Reaction Conditions and Optimization

The reaction conditions for the synthesis of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine require careful control to ensure high yield and purity. Temperature management is crucial, as the sulfonylation reaction is typically conducted at lower temperatures (0-5°C) initially, followed by gradual warming to room temperature. The choice of solvent plays a significant role in the reaction efficiency, with dichloromethane, tetrahydrofuran, or acetonitrile commonly used for sulfonylation reactions.

The base selection is also critical for neutralizing the hydrogen chloride generated during the reaction. Organic bases like triethylamine or pyridine are commonly employed, though inorganic bases such as potassium carbonate may also be used in some protocols. The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Chemical Reactivity and Analytical Characterization

Analytical Characterization

Analytical characterization of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine typically employs various spectroscopic and chromatographic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides valuable information about the hydrogen and carbon environments within the molecule. Mass spectrometry offers insights into the molecular weight and fragmentation pattern, assisting in structural elucidation.

Infrared (IR) spectroscopy can identify characteristic functional groups, such as the sulfonyl group (with strong absorption bands typically around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹), aromatic C-H stretching, and C-O stretching from the ethoxy group. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the compound and to monitor reaction progress during synthesis.

Comparison with Similar Compounds

Structural Analogs

Several structurally related compounds share similarities with 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine, differing in specific substituents or functional groups. One such analog is 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine, which differs in having an additional ethoxy group on the phenyl ring attached to the piperazine.

Another related compound is 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, which contains a sulfanyl (thio) group instead of a sulfonyl group, and has a different arrangement of the aromatic rings .

Comparative Analysis

The table below presents a comparative analysis of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine with structurally similar compounds:

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Properties
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazineC20H26N2O3SBase compoundReference properties
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazineC22H30N2O4SAdditional ethoxy group on phenyl ringIncreased lipophilicity, potential altered receptor binding
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazineC18H22N2SSulfanyl (thio) instead of sulfonyl; different arrangement of aromatic groupsDifferent electronic properties, altered reactivity

The differences in structure between these compounds can significantly influence their chemical reactivity, physical properties, and potential biological activities. For instance, the presence of additional ethoxy groups may enhance lipophilicity and alter membrane permeability, while the replacement of a sulfonyl group with a sulfanyl group changes the electronic distribution and potential binding interactions with biological targets.

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